molecular formula C14H8F3N5O5 B13010644 4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13010644
M. Wt: 383.24 g/mol
InChI Key: RHLMVZOQBOMSQH-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a nitrobenzyl group, a trifluoromethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, time, and microwave power. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment. It exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116.

    Biology: The compound’s ability to inhibit specific enzymes and pathways makes it useful in studying cellular processes and signaling pathways.

    Material Sciences: Its unique structural properties make it suitable for applications in material sciences, including the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for drug development.

Properties

Molecular Formula

C14H8F3N5O5

Molecular Weight

383.24 g/mol

IUPAC Name

4-[(4-nitrophenyl)methyl]-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C14H8F3N5O5/c15-14(16,17)12-18-13-20(5-7-1-3-8(4-2-7)22(26)27)6-9(11(24)25)10(23)21(13)19-12/h1-4,6H,5H2,(H,24,25)

InChI Key

RHLMVZOQBOMSQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)N3C2=NC(=N3)C(F)(F)F)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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